molecular formula C10H7ClN2OS B5847824 N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide

N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide

Cat. No.: B5847824
M. Wt: 238.69 g/mol
InChI Key: PCWCQAAGDUPLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which plays a crucial role in the signaling pathways of cytokines involved in immune function. CP-690,550 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide selectively inhibits JAK3, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream activation of signal transducer and activator of transcription (STAT) proteins, which are involved in the regulation of gene expression and immune cell function.
Biochemical and Physiological Effects:
This compound has been shown to have potent immunosuppressive effects both in vitro and in vivo. The compound inhibits T cell proliferation and cytokine production, and reduces the number of circulating T cells and B cells in animal models. This compound also reduces the infiltration of immune cells into inflamed tissues, leading to a reduction in inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide has several advantages for use in lab experiments. The compound is highly selective for JAK3, which reduces the potential for off-target effects. This compound is also orally bioavailable, which allows for easy administration in animal models. However, the compound has a relatively short half-life in vivo, which may limit its efficacy in certain applications.

Future Directions

N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, further research is needed to fully understand the potential side effects and long-term safety of the compound. Future studies may also investigate the use of this compound in combination with other immunosuppressive agents, or in the treatment of other inflammatory conditions. Additionally, the development of more potent and selective JAK3 inhibitors may lead to improved therapeutic options for patients with autoimmune diseases.

Synthesis Methods

N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The key step in the synthesis involves the reaction of 3-chloro-2-pyridinecarboxylic acid with thiophene-2-carbonyl chloride in the presence of a base to yield the desired product.

Scientific Research Applications

N-(3-chloro-2-pyridinyl)-2-thiophenecarboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. The compound has been shown to be effective in reducing inflammation and immune cell activation in various animal models of autoimmune diseases.

Properties

IUPAC Name

N-(3-chloropyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2OS/c11-7-3-1-5-12-9(7)13-10(14)8-4-2-6-15-8/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWCQAAGDUPLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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